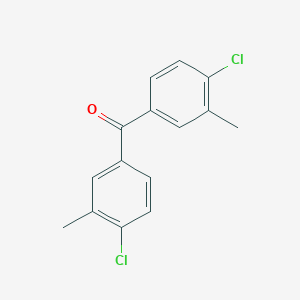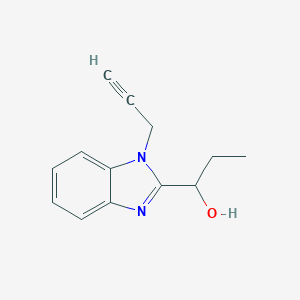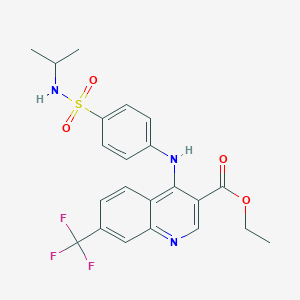![molecular formula C17H23N3O3 B253657 N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B253657.png)
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Isobutoxyphenyl Group: : The isobutoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable phenol derivative with an alkyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).
-
Formation of the Pentanamide Group: : The final step involves the formation of the pentanamide group through an amidation reaction. This can be achieved by reacting the oxadiazole intermediate with pentanoyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Potassium carbonate (K₂CO₃), triethylamine (TEA)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing oxadiazole rings, which are known for their stability and electronic properties.
-
Biology: : In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
-
Medicine: : The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
-
Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide exerts its effects would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The oxadiazole ring and isobutoxyphenyl group could play crucial roles in binding to these targets and influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Uniqueness
N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is unique due to the presence of the isobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H23N3O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-6-15(21)18-17-16(19-23-20-17)13-7-9-14(10-8-13)22-11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
Clave InChI |
UMZVNGIBBITKAW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C |
SMILES canónico |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)


![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)
